
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, also known as BMS-986165, is a small molecule inhibitor of Tyk2, a member of the Janus kinase (JAK) family. JAKs are intracellular enzymes that play a crucial role in cytokine signaling, which is essential for immune function and inflammation. Inhibition of Tyk2 has been shown to have potential therapeutic benefits in various autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus.
Mécanisme D'action
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide selectively inhibits Tyk2, which is involved in the signaling of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting Tyk2, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide blocks the downstream signaling of these cytokines, which is responsible for the pro-inflammatory effects observed in autoimmune diseases.
Biochemical and Physiological Effects
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been shown to have significant effects on the immune system, particularly on T cells and dendritic cells. In preclinical studies, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide was shown to reduce the production of pro-inflammatory cytokines by T cells and dendritic cells, which are key players in the pathogenesis of autoimmune diseases. In addition, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide was shown to reduce the proliferation and activation of T cells, which are responsible for the tissue damage observed in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is its selectivity for Tyk2, which reduces the potential for off-target effects. In addition, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is its relatively low potency compared to other JAK inhibitors, which may limit its efficacy in certain autoimmune diseases.
Orientations Futures
There are several potential future directions for the development of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide. One possible direction is the combination of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide with other JAK inhibitors or biologics, which may enhance its efficacy in certain autoimmune diseases. Another possible direction is the investigation of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, the development of more potent Tyk2 inhibitors may further enhance the therapeutic potential of this class of drugs.
Méthodes De Synthèse
The synthesis of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide involves several steps, starting with the reaction of 4-methyl-3-nitrobenzoic acid with butylamine to form the corresponding amide. The amide is then reduced to the corresponding amine, which is reacted with piperidine-1-sulfonyl chloride to form N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide.
Applications De Recherche Scientifique
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in various autoimmune diseases. In a phase 2 clinical trial, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide was shown to have significant clinical efficacy in patients with moderate to severe psoriasis, with a favorable safety profile. In addition, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has shown promising results in preclinical models of inflammatory bowel disease and lupus.
Propriétés
IUPAC Name |
N-butyl-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-4-10-18-17(20)15-9-8-14(2)16(13-15)23(21,22)19-11-6-5-7-12-19/h8-9,13H,3-7,10-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCLPDQJUMHRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)
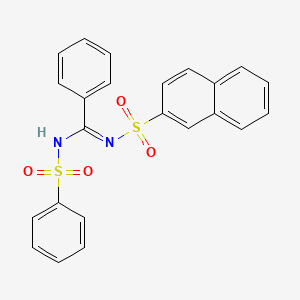
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-hydroxyethoxy)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5302702.png)
![6-methyl-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5302704.png)
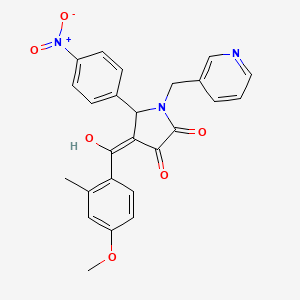
![9-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5302720.png)
![4-(1,3-benzodioxol-5-yl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5302722.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-methylalaninamide](/img/structure/B5302723.png)
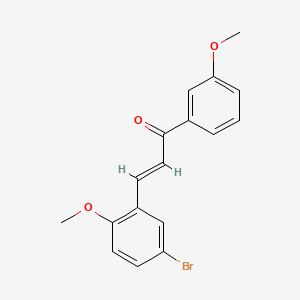
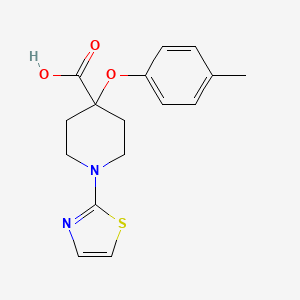
![3-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5302735.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid](/img/structure/B5302741.png)
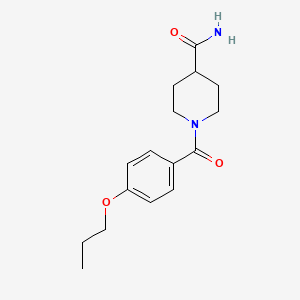
![N-(2-ethoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5302754.png)